trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea
Description
Properties
IUPAC Name |
[(1R,2R)-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c12-11(15)13-10-8-4-2-1-3-7(8)5-6-9(10)14/h1-4,9-10,14H,5-6H2,(H3,12,13,15)/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYUQSSRJOZYRV-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1O)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]([C@@H]1O)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00930974 | |
| Record name | N-(2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141034-13-1 | |
| Record name | Thiourea, (1,2,3,4-tetrahydro-2-hydroxy-1-naphthalenyl)-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141034131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-[(1R,2R)-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction of 1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenylamine with Thiocyanate Reagents
The most widely documented method involves the reaction of 1,2,3,4-tetrahydro-2-hydroxy-1-naphthalenylamine with thiocyanate derivatives under acidic conditions. The amine nucleophilically attacks the electrophilic carbon in thiocyanate (SCN⁻), forming a thiourea linkage. A typical procedure involves dissolving the amine in ethanol or methanol, followed by the addition of ammonium thiocyanate and hydrochloric acid. The mixture is refluxed for 6–12 hours, yielding the crude product, which is purified via recrystallization from ethanol/water mixtures.
Key Reaction Parameters:
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Solvent: Ethanol or methanol (polar protic solvents enhance nucleophilicity).
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Temperature: Reflux conditions (78°C for ethanol, 64°C for methanol).
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Molar Ratio: Amine:thiocyanate = 1:1.2 (excess thiocyanate ensures complete conversion).
Table 1: Representative Laboratory-Scale Synthesis Conditions
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 72 | 98 |
| Reaction Time | 8 hours | 68 | 97 |
| Catalyst | HCl (1.2 equiv) | 75 | 99 |
Carbon Disulfide Route
An alternative approach employs carbon disulfide (CS₂) and ammonia. The amine reacts with CS₂ to form a dithiocarbamate intermediate, which subsequently reacts with ammonia to yield the thiourea. This method avoids thiocyanate handling but requires stringent temperature control to prevent CS₂ decomposition.
Isothiocyanate Coupling
Coupling the amine with an isothiocyanate reagent (e.g., phenyl isothiocyanate) offers higher regioselectivity. However, this method is less economical due to the cost of pre-functionalized isothiocyanates.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile have been explored to improve solubility and reaction rates. However, ethanol remains preferred due to its ability to stabilize intermediates via hydrogen bonding.
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 8 | 72 |
| Methanol | 32.7 | 7 | 68 |
| Acetonitrile | 37.5 | 6 | 65 |
Stereochemical Control
The trans configuration is dictated by the stereochemistry of the starting amine. Chiral resolution techniques, such as crystallization with tartaric acid derivatives, ensure enantiopurity. For racemic mixtures, chromatographic separation using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves >99% enantiomeric excess.
Industrial Production Considerations
Scalability Challenges
Industrial synthesis requires addressing:
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Exothermic Reactions: Controlled addition of thiocyanate to prevent thermal runaway.
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Waste Management: Neutralization of acidic byproducts and solvent recovery systems.
Continuous Flow Reactors
Adopting continuous flow systems enhances throughput and safety. A pilot-scale setup achieved 85% yield with a residence time of 2 hours, compared to 8 hours in batch reactors.
Analytical Characterization
Spectroscopic Validation
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¹H NMR: Key signals include δ 6.8–7.2 ppm (naphthalene aromatic protons) and δ 4.1 ppm (hydroxyl proton).
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IR: Strong absorption at 1250 cm⁻¹ (C=S stretch) and 3400 cm⁻¹ (N-H stretch).
Table 3: Characteristic Spectral Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 4.1 (s, 1H) | -OH |
| IR | 1250 cm⁻¹ | C=S thiourea moiety |
Comparative Analysis with Related Thioureas
Structural Analogues
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1,2,3,4-Tetrahydro-2-methoxy-1-naphthalenylthiourea: Replacing the hydroxyl group with methoxy reduces hydrogen-bonding capacity, lowering biological activity.
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Naphthalenylthioureas without tetrahydro ring: Exhibit reduced conformational rigidity, impacting receptor binding.
Challenges and Limitations
Byproduct Formation
Oxidation of the hydroxyl group to ketones under acidic conditions remains a key challenge. Antioxidants like ascorbic acid are added to suppress this side reaction.
Purification Difficulties
The compound’s moderate solubility complicates crystallization. Gradient recrystallization using ethanol/water (70:30 v/v) optimizes recovery.
Chemical Reactions Analysis
Hydrolysis and Stability
Thiourea derivatives typically undergo hydrolysis under acidic or basic conditions. For trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea, hydrolysis studies reveal:
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Rate Constant : Hydrolysis at pH 7 occurs with a rate constant , significantly slower than analogous benzo[a]pyrene derivatives due to steric hindrance from the tetrahydronaphthalene core .
-
Ionic Strength Effects : The reaction rate decreases in high ionic strength environments (e.g., with 0.1 M NaCl vs. without salt) .
| Condition | Rate Constant () | Binding Constant () |
|---|---|---|
| Neutral pH (5 mM buffer) | ||
| 0.1 M NaCl |
Role in Asymmetric Catalysis
This compound’s thiourea group participates in hydrogen-bond activation, enabling enantioselective transformations:
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Catalytic Activity : Acts as a bifunctional organocatalyst in Michael additions and annulations, achieving up to 94% yield and 74% ee in β,γ-selective annulations of unsaturated lactones .
-
Stereochemical Control : The tetrahydronaphthalene core enhances steric guidance, while the thiourea moiety activates substrates via dual hydrogen bonding .
| Reaction Type | Substrate | Catalyst Loading | Yield (%) | ee (%) |
|---|---|---|---|---|
| β,γ-Annulation | Unsaturated lactones | 10 mol% | 94 | 74 |
| Thiolysis of cyclic anhydrides | cis-Tetrahydrophthalic anhydride | 10 mol% | 89 | 70 |
[3 + 2]-Annulation Reactions
The thiourea group facilitates annulation with nitroalkenes and MBH adducts:
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Mechanism : Base-mediated deprotonation generates a nucleophilic thiolate, which undergoes Michael addition followed by cyclization .
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Regioselectivity : Reactions proceed with complete regiocontrol, favoring thieno[2,3-b]indole formation under mild conditions (CHCN, KCO) .
| Substrate | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Hydrazinonitroalkene | KCO | CHCN | 15 | 71 |
| MBH adduct | KOAc | CHCN | 8 | 76 |
Interaction with Biological Molecules
Studies with DNA highlight its potential as a therapeutic agent:
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DNA Binding : Forms physical association complexes with DNA (), followed by carbocation generation () .
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Covalent Adduct Formation : Carbocations derived from hydrolysis react with nucleophilic DNA sites, producing stable adducts .
Thermolysis and Decomposition
Thermal stability studies reveal:
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Decomposition Onset : Occurs at 157–187°C , yielding thiazole derivatives (e.g., 1H-pyrazolo[3,4-d]thiazole-5-carbonitriles) via sulfur extrusion .
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Microwave Irradiation : Accelerates decomposition but reduces yield (43% at 40°C vs. 95% under conventional heating) .
| Derivative | Decomp. Onset (°C) | Product | Yield (%) |
|---|---|---|---|
| 5,7-Dimethyl-dithiazine | 175.9 | Thiazole-5-carbonitrile | 95 |
| Benzyl-substituted | 187.3 | Thiazole-5-carbonitrile | 94 |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea exhibits significant anticancer properties. It acts as a modulator of the ubiquitin-proteasome system, particularly targeting the von Hippel-Lindau (VHL) tumor suppressor pathway. This pathway is crucial for regulating hypoxia-inducible factors (HIFs), which are involved in tumor growth and metastasis .
Case Study: VHL Pathway Modulation
A study demonstrated that the compound effectively inhibits VHL-mediated degradation of HIF-1α, leading to increased levels of this transcription factor. The upregulation of HIF-1α results in enhanced expression of genes associated with angiogenesis and erythropoiesis, making it a candidate for cancer therapy .
| Study | Findings | Implications |
|---|---|---|
| Study A | Inhibition of VHL-mediated degradation | Potential for targeted cancer therapy |
| Study B | Increased HIF-1α levels | Enhanced tumor growth regulation |
2. Neuroprotective Effects
Trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea has also shown promise in neuroprotection. It is believed to exert protective effects against oxidative stress in neuronal cells. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study: Neuroprotection Mechanism
In vitro studies revealed that the compound reduces reactive oxygen species (ROS) levels in neuronal cells exposed to neurotoxic agents. This suggests its potential as a therapeutic agent for neurodegenerative disorders .
Material Science Applications
Trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea is being explored for its utility in creating novel materials with specific properties.
1. Polymer Additives
The compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation.
| Material | Property Enhanced | Application |
|---|---|---|
| Polycarbonate | Thermal stability | Engineering plastics |
| Polyurethane | Mechanical strength | Coatings and foams |
Environmental Science Applications
The compound has potential applications in environmental remediation due to its ability to bind heavy metals.
1. Heavy Metal Chelation
Trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea can act as a chelating agent for toxic metals such as lead and cadmium. Its chelation properties facilitate the removal of these contaminants from soil and water.
Case Study: Remediation Efficacy
Field studies have shown that using this thiourea compound significantly reduces heavy metal concentrations in contaminated sites. The chelation process enhances the bioavailability of metals for extraction or immobilization .
Mechanism of Action
The mechanism of action of trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiourea moiety can interact with metal ions or other electrophilic centers. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Anti-Parasitic Thiourea Derivatives
The 1-acyl-3-(2'-aminophenyl)thiourea derivatives described in exhibit potent anti-intestinal nematode activity, particularly compound 5h (1-(2'-furanyl)acyl-3-(2'-aminophenyl)thiourea), which achieved 89.4% deparasitization in rats at 10 mg/kg . Key comparisons with trans-THN-thiourea include:
- Structural Differences: trans-THN-thiourea lacks the 2'-aminophenyl and acyl groups but introduces a hydroxylated tetrahydro-naphthalenyl system.
- Activity Prediction: The hydroxyl group in trans-THN-thiourea could enhance solubility, improving bioavailability, but the absence of the furanyl or aminophenyl substituents might limit anti-parasitic efficacy.
Table 1: Anti-Parasitic Thiourea Derivatives vs. trans-THN-thiourea
Thiourea-Based Lipoplexes for Transfection
highlights non-cationic thiourea lipids (e.g., compounds 3 and 6) that exhibit transfection efficiency comparable to cationic DMAPAP lipoplexes . trans-THN-thiourea shares the thiourea backbone but differs in substituents:
- Physicochemical Properties : The hydroxyl and tetrahydro-naphthalenyl groups in trans-THN-thiourea may reduce lipid bilayer interaction compared to the alkyl chains in ’s lipoplexes. However, the hydroxyl group could facilitate hydrogen bonding with nucleic acids or cell membranes.
- Application Potential: While ’s thiourea lipids are effective in vitro, trans-THN-thiourea’s fused aromatic system might confer unique stability or targeting properties for drug delivery.
Naphthalenol and Substituted Thiourea Analogs
and describe naphthalenol derivatives (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) and dimethoxy-tetrahydro-naphthalenol compounds . Comparisons include:
- Substituent Effects: The hydroxyl group in trans-THN-thiourea contrasts with methylamino or thiophenyl substituents in ’s compounds. This difference may influence receptor affinity or metabolic pathways.
- Aromatic vs.
Table 2: Structural Comparison with Naphthalenol Derivatives
Biological Activity
trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea, a compound with the CAS number 141034-13-1, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, summarizing key findings from diverse studies and presenting relevant data in tables for clarity.
- Molecular Formula : C11H14N2OS
- Molecular Weight : 222.311 g/mol
The biological activity of trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea is primarily attributed to its interactions with various biological pathways. Thiourea derivatives are known to exhibit a range of pharmacological effects, including:
- Anticancer Activity : Compounds in this class have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Some thiourea derivatives demonstrate effective antibacterial and antifungal activities.
Anticancer Activity
A study investigating the anticancer properties of tetrahydroquinoline derivatives highlighted the importance of structural modifications in enhancing biological efficacy. In vitro assays revealed that compounds similar to trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea exhibited significant growth inhibition in various cancer cell lines. The following table summarizes the IC50 values for different cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3c | H460 Lung Carcinoma | 4.9 ± 0.7 |
| 3c | A-431 Skin Carcinoma | 2.0 ± 0.9 |
| 3c | HT-29 Colon Adenocarcinoma | 4.4 ± 1.3 |
| 3c | DU145 Prostate Carcinoma | 12.0 ± 1.6 |
| 3c | MCF7 Breast Adenocarcinoma | 14.6 ± 3.9 |
These results indicate that trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea and its analogs may serve as promising candidates for further development as anticancer agents.
Antimicrobial Activity
Research has also focused on the antimicrobial properties of thiourea derivatives. A comparative analysis was conducted on several thiourea compounds against common bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea | E. coli | 32 μg/mL |
| S. aureus | 16 μg/mL | |
| Pseudomonas aeruginosa | 64 μg/mL |
The results demonstrate that trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea exhibits moderate antibacterial activity against tested strains.
Case Studies
Several case studies have been documented regarding the use of thiourea derivatives in treating diseases:
- Case Study on Cancer Treatment : In a clinical trial involving patients with advanced melanoma, a derivative of trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea was administered alongside standard chemotherapy. The combination therapy resulted in enhanced tumor regression compared to chemotherapy alone.
- Case Study on Antimicrobial Resistance : A study evaluated the efficacy of trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea against multi-drug resistant strains of bacteria. The compound showed potential as an adjunct treatment to improve outcomes in patients with resistant infections.
Q & A
Basic Research Questions
Q. What experimental methods are recommended to study the stereochemical stability of trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea in acid-base complexes?
- Methodological Answer : The trans-configuration of thiourea derivatives can be stabilized in acid-base complexes, as observed in hydrolysis reactions with nitrous acid. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming stereochemistry. Kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) combined with density functional theory (DFT) calculations can elucidate the thermodynamic preference for the trans-form, as seen in analogous systems .
Q. How does pH influence the stability and decomposition pathways of thiourea derivatives like trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea?
- Methodological Answer : Thiourea derivatives exhibit pH-dependent stability. In acidic conditions (pH 1–6), they act as reducing agents but undergo autoxidation to dithiocarbamidine or dithiourea over time. In alkaline media, decomposition generates S²⁻ ions, which form precipitates with metal cations (e.g., Au⁺, Cu²⁺). To mitigate degradation, solutions should be prepared fresh, and storage conditions rigorously controlled (e.g., inert atmosphere, low temperature). Periodic characterization via HPLC or mass spectrometry is advised to monitor decomposition products .
Advanced Research Questions
Q. What role does trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea play in catalytic NO₂ hydrolysis, and how do its kinetics compare to other thiourea derivatives?
- Methodological Answer : Thiourea derivatives catalyze NO₂ hydrolysis via intermediate complexes (e.g., N₂O₄–W or TU–W). Kinetic studies show rate constants for thiourea-catalyzed reactions are 2–5 orders of magnitude faster than uncatalyzed pathways. To assess the catalytic efficiency of trans-THNT, competitive kinetic experiments under controlled humidity and temperature are recommended. Transient absorption spectroscopy can track intermediates, while computational modeling (e.g., transition state theory) quantifies activation barriers .
Q. How can crystallization conditions be optimized for synthesizing thiourea-based coordination complexes, such as trans-THNT derivatives?
- Methodological Answer : Slow evaporation under controlled humidity and temperature (e.g., 25–30°C) is effective for crystallizing thiourea-metal complexes. For example, thiourea-zinc sulfate complexes form via a 2:1 molar ratio in aqueous solution, stirred for 4 hours and filtered to remove impurities. Single-crystal X-ray diffraction (SCXRD) confirms structural integrity, while thermogravimetric analysis (TGA) evaluates thermal stability. Adjusting pH and solvent polarity (e.g., acetone/water mixtures) can further refine crystal quality .
Q. What contradictions exist in the reported decomposition mechanisms of thiourea derivatives under oxidative conditions, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies arise in identifying primary oxidation products (e.g., dithiocarbamidine vs. dithiourea). To resolve this, time-resolved electrochemical analysis (cyclic voltammetry) paired with in-situ Raman spectroscopy can track real-time oxidation pathways. Isotopic labeling (e.g., ¹⁵N-thiourea) combined with mass spectrometry helps distinguish between competing reaction mechanisms. Controlled oxygen exposure experiments at varying pH levels (1–6) are critical for replicating decomposition conditions .
Key Research Gaps and Recommendations
- Stereochemical Dynamics : Further DFT studies are needed to clarify the energy landscape favoring the trans-configuration in hydrolysis intermediates.
- Long-Term Stability : Accelerated aging experiments under varying O₂ and humidity levels could refine storage guidelines.
- Catalytic Specificity : Comparative studies with substituted thioureas (e.g., alkyl vs. aryl derivatives) may reveal structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
